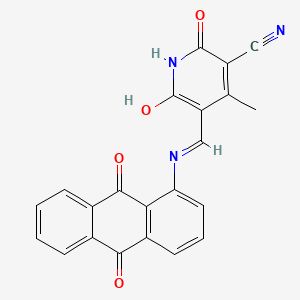![molecular formula C28H54O21S3Sn B14476649 D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]] CAS No. 68928-44-9](/img/structure/B14476649.png)
D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]]: is a complex organotin compound It is characterized by the presence of a D-glucitol backbone linked to a tris(thio)propanoate moiety, which is further connected to a methylstannylidyne group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] typically involves multiple steps. The process begins with the preparation of the D-glucitol backbone, followed by the introduction of the tris(thio)propanoate groups. The final step involves the incorporation of the methylstannylidyne moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of tin.
Substitution: The compound can participate in substitution reactions, where the methylstannylidyne group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] involves its interaction with specific molecular targets and pathways. The methylstannylidyne group can interact with various biological molecules, leading to changes in cellular processes. The tris(thio)propanoate moiety may also play a role in modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(ethylstannylidyne)tris(thio)]tris[propanoate]]
- D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(butylstannylidyne)tris(thio)]tris[propanoate]]
Uniqueness
D-Glucitol, 1,1’,1’‘-[3,3’,3’'-[(methylstannylidyne)tris(thio)]tris[propanoate]] is unique due to the presence of the methylstannylidyne group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study.
特性
CAS番号 |
68928-44-9 |
|---|---|
分子式 |
C28H54O21S3Sn |
分子量 |
941.6 g/mol |
IUPAC名 |
2,3,4,5,6-pentahydroxyhexyl 3-[methyl-bis[[3-oxo-3-(2,3,4,5,6-pentahydroxyhexoxy)propyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C9H18O7S.CH3.Sn/c3*10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17;;/h3*5-6,8-12,14-15,17H,1-4H2;1H3;/q;;;;+3/p-3 |
InChIキー |
UIYUOLBRTYACQH-UHFFFAOYSA-K |
正規SMILES |
C[Sn](SCCC(=O)OCC(C(C(C(CO)O)O)O)O)(SCCC(=O)OCC(C(C(C(CO)O)O)O)O)SCCC(=O)OCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
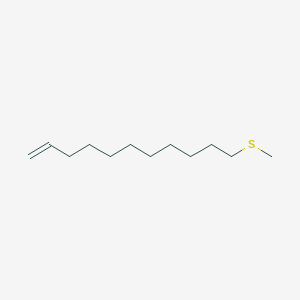
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
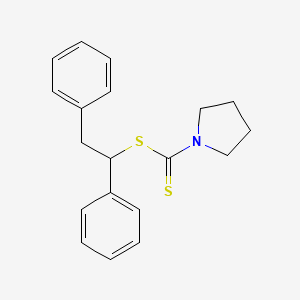
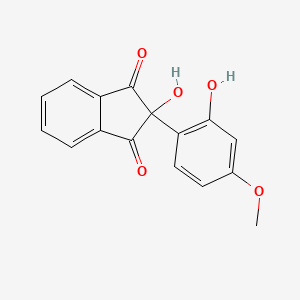
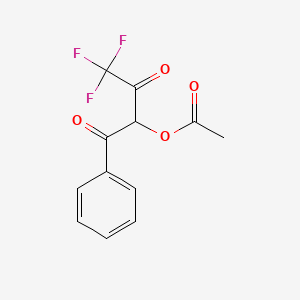
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
